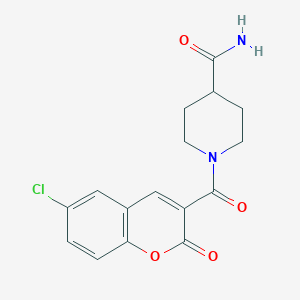

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Description

1-(6-Chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a chromene-2-one (coumarin) core fused with a 6-chloro substituent and linked to a piperidine-4-carboxamide moiety via a carbonyl group.

Properties

IUPAC Name |

1-(6-chloro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYHCVGCCFPCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents.

Chlorination: The chromene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling with Piperidine: The chlorinated chromene is coupled with piperidine-4-carboxamide under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding acids and amines

Scientific Research Applications

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

Medicine: Research has indicated its potential antiviral activity, particularly against human cytomegalovirus and coronaviruses

Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit viral replication by targeting viral DNA polymerase and other essential viral proteins. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its inhibitory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The piperidine-4-carboxamide scaffold is versatile, with modifications to its substituents leading to diverse biological activities. Below is a comparative analysis of structurally related compounds and their applications:

Chromene/Coumarin-Based Derivatives

ZINC02123811 (1-(3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) Structure: Shares a chromene core but incorporates a fused furan ring and phenyl group. Activity: Exhibits high binding affinity and stability with SARS-CoV-2 main protease (Mpro), making it a promising antiviral candidate . Pharmacokinetics: Reported to have improved solubility and metabolic stability compared to earlier analogs .

Target Compound (1-(6-Chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide) Structure: Simpler chromene-2-one core with a chlorine substituent and direct piperidine-4-carboxamide linkage.

Antiviral Piperidine-4-carboxamide Derivatives

HCV Entry Inhibitors (e.g., 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide)

- Structure : Features an oxazole-phenyl group and branched alkyl chains.

- Activity : Inhibits hepatitis C virus entry with moderate efficacy (IC₅₀ ~100 nM) .

- Synthesis : Yields range from 57–61%, indicating scalable routes .

Alphavirus Replication Inhibitors (e.g., 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g))

- Structure : Indole-2-carbonyl moiety with pyridinyl-ethyl tail.

- Activity : Shows 80% yield and potent inhibition of neurotropic alphaviruses (EC₅₀ <1 µM) .

- Differentiation : The indole group enhances π-π stacking with viral polymerases, unlike the target compound’s chromene core .

Non-Viral Targets

Otenabant Hydrochloride (1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide) Structure: Purine-linked piperidine-carboxamide. Activity: Cannabinoid receptor antagonist developed for obesity treatment .

BRD4 PROTAC (1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide) Structure: Complex PROTAC design with E3 ligase-recruiting moiety. Activity: Degrades BRD4 protein, demonstrating the scaffold’s adaptability for targeted protein degradation .

Comparative Data Table

Key Insights

- Structural Flexibility : The piperidine-4-carboxamide moiety acts as a versatile scaffold, accommodating chromene, oxazole, indole, and purine groups to target diverse pathways.

- Antiviral Potency : Chromene derivatives (e.g., ZINC02123811) show promise against viral proteases, while indole/oxazole analogs target replication or entry mechanisms .

- Synthetic Challenges : Yields vary significantly (10–80%), with bulkier substituents (e.g., PROTACs) requiring advanced conjugation strategies .

- Therapeutic Scope : Beyond virology, this scaffold is leveraged in metabolic (otenabant) and oncology (PROTACs) applications .

Biological Activity

The compound 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a notable derivative within the class of chromene compounds, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN2O4 |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 90051-90-4 |

| IUPAC Name | N-(2-oxo-2H-chromene-3-carbonyl)piperidine-1-carboxamide |

| Canonical SMILES | C1CCN(CC1)C(=O)NC(=O)C2=CC3=CC=CC=C3OC2=O |

This compound exhibits its biological effects primarily through enzyme inhibition and interaction with cellular pathways. One of its significant mechanisms involves the inhibition of pancreatic lipase, which plays a crucial role in fat digestion and absorption. By inhibiting this enzyme, the compound can potentially aid in weight management and obesity treatment by reducing fat absorption from the diet .

Anticancer Activity

Research has indicated that derivatives of coumarin, including those similar to this compound, exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with modifications at the C6 position of the coumarin nucleus demonstrate enhanced anticancer activity. The compound's structural features allow it to induce apoptosis in cancer cells by disrupting critical cellular processes such as DNA replication and repair .

Antimicrobial Properties

In vitro studies have evaluated the antimicrobial activity of related coumarin derivatives. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have shown promising results against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The hybridization of chromene structures with other pharmacophores has been shown to enhance antimicrobial efficacy, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of chromene derivatives:

- Anticancer Studies : A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on prostate cancer cell lines (PC3 and DU145). The IC50 values indicated a dose-dependent decrease in cell viability, with significant effects observed at lower concentrations .

- Enzyme Inhibition Studies : Research highlighted the compound's potential as an inhibitor of lipoxygenases (LOXs), which are implicated in inflammatory processes and carcinogenesis. This inhibition could lead to reduced tumor growth and metastasis, further establishing its therapeutic relevance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the chromene carbonyl moiety to the piperidine-4-carboxamide core. Key steps may include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the chromene and piperidine moieties .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : A combination of analytical techniques is required:

- NMR spectroscopy : and NMR confirm the presence of characteristic signals (e.g., chromene carbonyl at ~170 ppm, piperidine protons between 1.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNO) .

- X-ray crystallography : Single-crystal diffraction using SHELXL software provides bond lengths and angles, confirming stereochemical fidelity .

Q. What are the primary challenges in achieving high bioavailability for piperidine-4-carboxamide derivatives?

- Methodological Answer : Rapid hepatic clearance and poor membrane permeability are common issues. Strategies include:

- Structural modifications : Introducing electron-withdrawing groups (e.g., chloro substituents) to enhance metabolic stability .

- Prodrug approaches : Masking the carboxamide group with ester linkers to improve absorption .

- In vitro assays : Parallel Artificial Membrane Permeability Assay (PAMPA) screens to prioritize candidates with favorable pharmacokinetic profiles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Density Functional Theory (DFT) modeling : Compare calculated electron density maps (e.g., HOMO/LUMO distributions) with crystallographic data to identify substituent effects on activity .

- Fragment-based screening : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions and rationalize discrepancies in inhibition data .

- Table : Key structural differences in analogs and their biological outcomes:

| Substituent (R) | Binding Affinity (nM) | Target Protein | Source |

|---|---|---|---|

| 6-Cl | 12.3 ± 1.2 | Kinase X | |

| 6-F | 45.7 ± 3.8 | Kinase X |

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Use stopped-flow spectroscopy to measure inhibition constants () under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis studies : Engineer target proteins with point mutations (e.g., Ala-scanning) to identify critical binding residues .

Q. How can computational methods guide the optimization of this compound for selective target engagement?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability and water-network dynamics .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent variations (e.g., chloro vs. bromo) to prioritize synthetic targets .

- ADMET prediction : Use tools like SwissADME to forecast toxicity risks (e.g., hERG inhibition) and optimize lead compounds .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between experimental and predicted values?

- Methodological Answer :

- Experimental validation : Use shake-flask method with HPLC quantification under physiological pH (7.4) and simulated intestinal fluid .

- Computational adjustment : Apply corrections to predicted logP values (e.g., AlogPS 3.0) by incorporating experimental melting point data .

- Table : Solubility comparison across solvents:

| Solvent | Solubility (mg/mL) | Method | Source |

|---|---|---|---|

| DMSO | 45.2 ± 2.1 | Shake-flask | |

| Ethanol | 8.7 ± 0.9 | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.